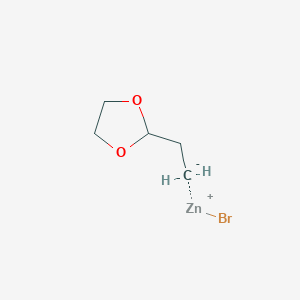
(1,3-Dioxolan-2-ylethyl)ZINC bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
(1,3-Dioxolan-2-ylethyl)ZINC bromide can be synthesized through the reaction of 2-bromoethyl-1,3-dioxolane with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
(1,3-Dioxolan-2-ylethyl)ZINC bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is commonly used in Negishi cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts, THF as solvent.
Conditions: Inert atmosphere, typically under nitrogen or argon, at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically substituted organic compounds where the (1,3-Dioxolan-2-ylethyl) group is incorporated into the target molecule .
科学研究应用
(1,3-Dioxolan-2-ylethyl)ZINC bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用机制
The mechanism of action of (1,3-Dioxolan-2-ylethyl)ZINC bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the organic halide, facilitating the transfer of the (1,3-Dioxolan-2-ylethyl) group to the target molecule. This process is often catalyzed by palladium, which enhances the efficiency and selectivity of the reaction .
相似化合物的比较
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethoxy-4-oxobutylzinc bromide: Contains an ethoxy and oxo group, used in similar cross-coupling reactions.
Propylzinc bromide: A simpler organozinc compound used in various organic syntheses.
Uniqueness
(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and facilitate efficient carbon-carbon bond formation makes it a valuable reagent in both academic and industrial research .
生物活性
(1,3-Dioxolan-2-ylethyl)ZINC bromide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxolane ring and zinc coordination offers intriguing possibilities for various applications, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a dioxolane ring, which is known for its ability to stabilize certain chemical reactions, particularly in organometallic chemistry.
The biological activity of this compound is thought to stem from its ability to interact with cellular components. It may disrupt cellular membranes or inhibit critical enzymes, leading to antimicrobial effects. Additionally, its zinc component could play a role in modulating biological pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds containing dioxolane structures exhibit significant antibacterial and antifungal properties. A study investigating the biological activity of various 1,3-dioxolanes found that derivatives demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| This compound | 625 - 1250 | Not specified |
| Other 1,3-dioxolanes | Varies | Excellent activity |
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized several 1,3-dioxolane derivatives, including this compound. The synthesized compounds were screened for their antibacterial and antifungal activities. Results indicated that most derivatives exhibited significant activity against targeted pathogens .
Study 2: Zinc Coordination Complexes
Another research effort focused on the role of zinc coordination complexes in enhancing the biological activity of dioxolane derivatives. The study highlighted how the presence of zinc could improve the efficacy of these compounds against bacterial strains resistant to conventional antibiotics .
属性
CAS 编号 |
307531-83-5 |
|---|---|
分子式 |
C5H9BrO2Zn |
分子量 |
246.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
SMILES |
[CH2-]CC1OCCO1.[Zn+]Br |
规范 SMILES |
[CH2-]CC1OCCO1.[Zn+]Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















